1-[2-(1H-1,2,3-triazol-1-yl)ethyl]pyrrolidine-2-carboxamide
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Overview
Description
1-[2-(1H-1,2,3-triazol-1-yl)ethyl]pyrrolidine-2-carboxamide is a compound that features a 1,2,3-triazole ring, which is known for its stability and ability to form hydrogen bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-1,2,3-triazol-1-yl)ethyl]pyrrolidine-2-carboxamide typically involves the reaction of azidoacetamides with β-ketoesters and acetylacetone. This method allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from readily available reagents under metal-free conditions . Another approach involves the use of “Click” chemistry, where azides react with terminal alkynes in the presence of a copper catalyst to form 1,2,3-triazoles .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same synthetic routes mentioned above. The use of continuous flow reactors can enhance the efficiency and yield of the reactions, making the process more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-1,2,3-triazol-1-yl)ethyl]pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield various reduced derivatives of the compound.
Scientific Research Applications
1-[2-(1H-1,2,3-triazol-1-yl)ethyl]pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential antiviral, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,2,3-triazol-1-yl)ethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate ions . This interaction is facilitated by the hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties and reactivity.
Indole derivatives: These compounds also have a heterocyclic ring structure and are known for their diverse biological activities.
Uniqueness
1-[2-(1H-1,2,3-triazol-1-yl)ethyl]pyrrolidine-2-carboxamide is unique due to its specific combination of the triazole ring with the pyrrolidine-2-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15N5O |
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Molecular Weight |
209.25 g/mol |
IUPAC Name |
1-[2-(triazol-1-yl)ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H15N5O/c10-9(15)8-2-1-4-13(8)6-7-14-5-3-11-12-14/h3,5,8H,1-2,4,6-7H2,(H2,10,15) |
InChI Key |
BLUCSEHKNGFSMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CCN2C=CN=N2)C(=O)N |
Origin of Product |
United States |
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